molecular formula C11H13BrClNS B13259301 N-(3-Bromo-4-chlorophenyl)thian-4-amine

N-(3-Bromo-4-chlorophenyl)thian-4-amine

Cat. No.: B13259301
M. Wt: 306.65 g/mol
InChI Key: MNUWEMPAOSXVAL-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-chlorophenyl)thian-4-amine is a chemical compound with the molecular formula C₁₁H₁₃BrClNS and a molecular weight of 306.65 g/mol . This compound is characterized by the presence of a thian-4-amine group attached to a 3-bromo-4-chlorophenyl ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorophenyl)thian-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with thian-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-Bromo-4-chlorophenyl)thian-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)thian-4-amine
  • N-(3-Chlorophenyl)thian-4-amine
  • N-(4-Chlorophenyl)thian-4-amine

Uniqueness

N-(3-Bromo-4-chlorophenyl)thian-4-amine is unique due to the presence of both bromine and chlorine atoms in the phenyl ring, which imparts distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential biological activities compared to similar compounds with only one halogen atom .

Properties

Molecular Formula

C11H13BrClNS

Molecular Weight

306.65 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)thian-4-amine

InChI

InChI=1S/C11H13BrClNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

MNUWEMPAOSXVAL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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